2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Description

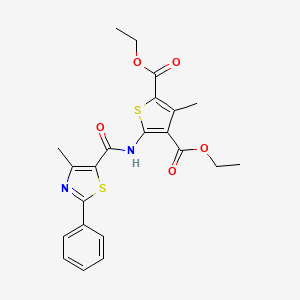

This compound features a thiophene-2,4-dicarboxylate core substituted with ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a 4-methyl-2-phenyl-1,3-thiazole-5-amido moiety at position 4. Its structural complexity arises from the integration of a thiophene ring (a sulfur-containing heterocycle) and a thiazole-based amide side chain.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNXTXCKDLTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with thiazole compounds under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, sodium borohydride.

Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of the target compound with structurally related thiazole/thiophene derivatives from the literature:

Note: Molecular weights marked with () are estimated based on structural formulas due to incomplete data in evidence.*

Key Observations:

Core Heterocycle :

- The target compound’s thiophene core differs from the thiazole rings in most analogs. Thiophenes generally exhibit lower aromaticity than thiazoles, affecting electronic properties and reactivity .

- Thiazole-containing compounds (e.g., ) often prioritize hydrogen-bonding interactions due to nitrogen and sulfur atoms, whereas the target’s thiophene may favor hydrophobic interactions .

In contrast, the target’s methyl and phenyl groups are electron-neutral/donating, favoring stability . Phenyl Variations: The target’s 2-phenyl-thiazole substituent is structurally similar to analogs in (2,6-dimethylphenyl) and (4-methoxyphenyl). Methoxy groups () improve solubility via polarity, while methyl groups (target compound) enhance lipophilicity .

Functional Groups :

- Esters vs. Carbamates : The target’s ethyl esters (lipophilic) contrast with carbamates in ’s compounds, which are more polar and prone to hydrolysis. This difference impacts bioavailability and metabolic stability .

- Amido vs. Thioxo : The target’s thiazole-5-amido group may engage in stronger hydrogen bonding compared to the thioxo group in and , influencing target-binding affinity .

Molecular Weight and Applications :

- Higher molecular weight analogs (e.g., ’s carbamates) are often associated with bioactive molecules (e.g., protease inhibitors), while lower-weight compounds () serve as intermediates or stabilizers .

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The target compound’s unique combination of thiophene and thiazole motifs warrants investigation into synergistic electronic effects.

- Safety Data: Limited evidence on toxicity (e.g., notes irritancy for a bromophenyl analog) highlights the need for targeted safety studies .

- Synthetic Routes : Crystallography tools like SHELX () could elucidate the target’s 3D conformation, aiding in docking studies .

Biological Activity

The compound 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a synthetic derivative belonging to a class of thiazole-containing compounds. Thiazoles are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This compound features a thiophene ring substituted with diethyl and methyl groups, along with a thiazole moiety that enhances its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, thiazole-based compounds have shown significant antiproliferative activity against various cancer cell lines. The compound may exhibit similar properties due to the presence of the thiazole ring and its ability to interfere with cellular mechanisms.

- Mechanism of Action : Thiazole derivatives often function through the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism has been observed in related compounds where modifications to the thiazole structure significantly enhance cytotoxicity against cancer cells.

- IC50 Values : In studies involving related thiazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range (0.7 - 1.0 μM for prostate cancer cells) . It is hypothesized that the compound may exhibit comparable or superior activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The structural features that contribute to this activity include:

- Electron-withdrawing groups : These enhance the reactivity of the thiazole ring towards bacterial enzymes.

- Hydrophobic interactions : The diethyl and methyl substituents may improve membrane penetration.

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives can be significantly influenced by their structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cells |

| Alteration of alkyl chain length | Affects solubility and bioavailability |

| Substitution at the 4-position of thiazole | Modulates interaction with target proteins |

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

- Thiazolidine Derivatives : A series of thiazolidine derivatives exhibited potent anticancer activity with IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines . This indicates that similar modifications in our compound could yield significant anticancer effects.

- Thiadiazole Compounds : Research on thiadiazoles has shown promising results against HepG2 and A-549 cell lines, with IC50 values around 4.37 μM and 8.03 μM respectively . These findings suggest that our compound might also possess notable antitumor activity.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including coupling of thiophene and thiazole precursors under reflux conditions with acetic acid as a catalyst. For example, similar compounds are synthesized via condensation of aminothiazole derivatives with formyl-indole carboxylates, followed by esterification . Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiophene and thiazole moieties.

- Esterification : Employ ethyl chloroformate in anhydrous conditions to introduce the diethyl carboxylate groups.

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf value monitoring) .

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and crystallographic techniques is used:

- NMR : - and -NMR to assign proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm ester/amide linkages .

- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 498.584) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of protein kinases (e.g., EGFR, VEGFR2) .

- Anti-inflammatory activity : ELISA to measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in kinase inhibition?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Met793 in EGFR) .

- Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/uncompetitive) and K values .

- Western blotting : Validate downstream signaling effects (e.g., phosphorylation status of ERK or AKT) in treated cells .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

Q. How should researchers address contradictions in reported biological activities across studies?

- Meta-analysis : Compare IC values from independent studies (Table 1) and assess variability due to assay conditions (e.g., cell line specificity, serum concentration).

- Dose-response validation : Replicate conflicting results under standardized protocols (e.g., identical cell passage numbers, inhibitor pre-treatment times) .

Table 1 : Reported Biological Activities of Analogous Compounds

| Compound | IC (EGFR Inhibition) | IC (Anti-inflammatory) | Reference |

|---|---|---|---|

| Thiazole-thiophene hybrid | 0.45 µM | 12.3 µM (TNF-α suppression) | |

| Ethyl-thiophene derivative | 1.2 µM | N/A |

Q. What strategies optimize the compound’s stability under physiological conditions?

- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor hydrolysis via LC-MS over 24 hours.

- Prodrug design : Modify ester groups to tert-butyl esters for enhanced plasma stability .

Methodological Notes

- Experimental design : Align hypotheses with theoretical frameworks (e.g., lock-and-key model for kinase inhibition) to guide mechanistic studies .

- Data integration : Use cheminformatics tools (e.g., KNIME, PyMol) to merge structural, computational, and biological data into unified models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.